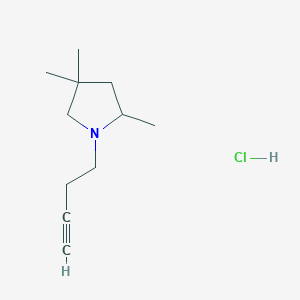

1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride

Description

1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a saturated five-membered amine ring substituted with a but-3-ynyl group (an alkyne chain) and three methyl groups at positions 2, 4, and 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

1-but-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-5-6-7-12-9-11(3,4)8-10(12)2;/h1,10H,6-9H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBRDUMZRNAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1CCC#C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the but-3-ynyl group. One common synthetic route involves the reaction of 2,4,4-trimethylpyrrolidine with but-3-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the but-3-ynyl group, where nucleophiles such as halides or amines replace the alkyne group.

Addition: The compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form addition products.

Scientific Research Applications

1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

Industry: The compound can be utilized in the development of new materials and chemical processes, particularly in the field of catalysis.

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in drug discovery, it may act as an inhibitor or activator of a particular enzyme, affecting the biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

- Compound A : 1-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride (CAS 22792-42-3)

- Structure : Pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group.

- Key Differences :

Methoxy groups may engage in hydrogen bonding, whereas the alkyne in the target compound could participate in π-π stacking or metal coordination .

- Compound B: 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride (CAS 1185301-95-4) Structure: Pyrrolidine with a dichlorophenoxy ether substituent. Key Differences:

- The electron-withdrawing chlorine atoms in Compound B may reduce basicity of the pyrrolidine nitrogen compared to the electron-donating methyl groups in the target compound.

- The ether linkage in Compound B offers metabolic stability, whereas the alkyne in the target compound may confer reactivity in synthetic modifications .

Heterocyclic Hydrochlorides with Alkyne Moieties

- Compound C: LY2409881 hydrochloride (Synonym: 2-{5-Chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]-pyrimidin-4-yl}benzo[b]thiophene-4-carboxylic acid cyclopropylamide hydrochloride) Structure: Combines pyrimidine, thiophene, and piperazine groups. Key Differences:

- The pyrimidine-thiophene core in Compound C targets kinase inhibition, whereas the pyrrolidine core in the target compound may serve as a chiral scaffold or neurotransmitter analog.

- The alkyne in the target compound is simpler and more versatile for derivatization compared to the complex heteroaromatic system in Compound C .

Pharmacological Potential

- While famotidine hydrochloride () and lidocaine hydrochloride () are clinically established, the target compound’s structure suggests exploratory roles in:

Spectroscopic and Crystallographic Data

Biological Activity

1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride is a nitrogen-containing heterocyclic compound with significant potential in various biological and chemical applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula , indicating its composition includes a pyrrolidine ring substituted with a but-3-ynyl group and three methyl groups. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, influencing several biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition/Activation: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, potentially altering signal transduction processes.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Studies:

A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of various alkylating agents, including derivatives similar to 1-but-3-ynyl compounds. Results indicated that these compounds could induce apoptosis in cancer cells through DNA damage mechanisms . -

Neuroprotective Effects:

Research has suggested that pyrrolidine derivatives can exhibit neuroprotective properties. In animal models of neurodegeneration, compounds similar to 1-but-3-ynyl showed promise in reducing neuronal cell death and improving cognitive function . -

Enzyme Interaction Studies:

Investigations into the interaction of this compound with metabolic enzymes have revealed its potential to modulate enzyme activities that are crucial for drug metabolism and detoxification processes .

Table 2: Comparison with Related Pyrrolidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4,4-Trimethylpyrrolidine | Lacks but-3-ynyl group | Limited enzyme modulation |

| 1-But-3-ynylpyrrolidine | Similar structure but less steric hindrance | Moderate anticancer activity |

| This compound | Enhanced solubility and reactivity | Broad spectrum of biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.